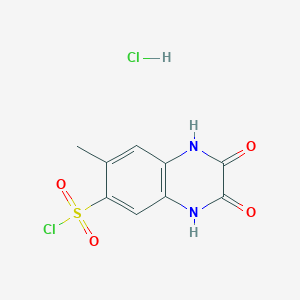
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride: is a complex organic compound with the molecular formula C9H7ClN2O4S•HCl and a molecular weight of 311.14 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride typically involves multiple steps. One common method includes the reaction of 2,3-dihydroxy-7-methylquinoxaline with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in the compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.
Oxidation and Reduction: The quinoxaline ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products:
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: It is used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfonyl chloride groups.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, especially in designing inhibitors for specific enzymes or receptors.
Industry:
作用机制
The mechanism of action of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition . This property is particularly useful in designing enzyme inhibitors for therapeutic purposes.
相似化合物的比较
2,3-Dihydroxy-7-methylquinoxaline-6-sulfonyl Chloride: This compound is a precursor in the synthesis of 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride hydrochloride.
6-Quinoxalinesulfonyl Chloride: Another similar compound with a different substitution pattern on the quinoxaline ring.
Uniqueness:
属性
分子式 |
C9H8Cl2N2O4S |
|---|---|
分子量 |
311.14 g/mol |
IUPAC 名称 |
7-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H7ClN2O4S.ClH/c1-4-2-5-6(3-7(4)17(10,15)16)12-9(14)8(13)11-5;/h2-3H,1H3,(H,11,13)(H,12,14);1H |
InChI 键 |
WXDOCPYPVWPKRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


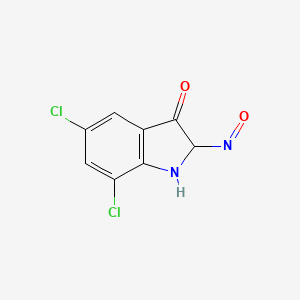
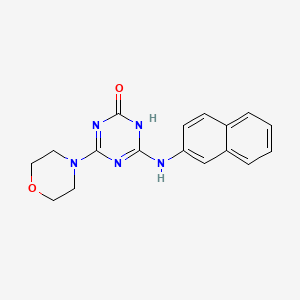
![3-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B15152402.png)
![1-(azepan-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15152405.png)

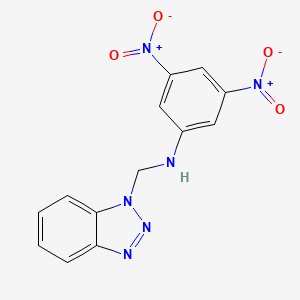
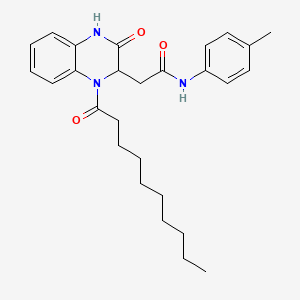
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B15152421.png)
![5-Bromo-2-[3-(dimethylamino)propoxy]aniline](/img/structure/B15152426.png)
![2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B15152433.png)
![N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B15152435.png)
![2-{[N-(methylsulfonyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B15152437.png)
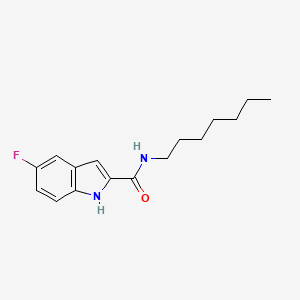
![4-{[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B15152453.png)
